Phenol, 2,4-dibromo-, phosphate (3:1)

Descripción general

Descripción

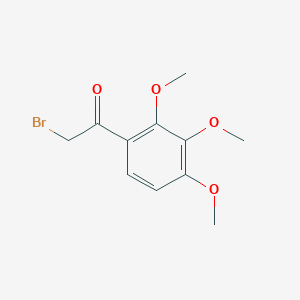

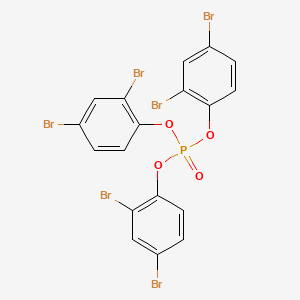

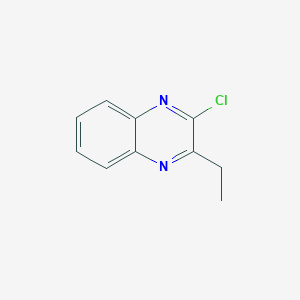

Phenol, 2,4-dibromo-, phosphate (3:1) is a chemical compound with the molecular formula C18H9Br6O4P . It is also known by other names such as Tris (2,4-Dibromo-phenyl) phosphate . The compound has a molecular weight of 799.7 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is tris (2,4-dibromophenyl) phosphate . The InChI representation of the compound isInChI=1S/C18H9Br6O4P/c19-10-1-4-16 (13 (22)7-10)26-29 (25,27-17-5-2-11 (20)8-14 (17)23)28-18-6-3-12 (21)9-15 (18)24/h1-9H . The Canonical SMILES representation is C1=CC (=C (C=C1Br)Br)OP (=O) (OC2=C (C=C (C=C2)Br)Br)OC3=C (C=C (C=C3)Br)Br . Physical And Chemical Properties Analysis

The compound has a molecular weight of 799.7 g/mol . It has a computed XLogP3-AA value of 9.1 . The compound has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . It has a rotatable bond count of 6 . The exact mass of the compound is 799.52772 g/mol and the monoisotopic mass is 793.53387 g/mol . The topological polar surface area of the compound is 44.8 Ų . The heavy atom count of the compound is 29 .Aplicaciones Científicas De Investigación

Geochemistry : Çetiner, Wood, and Gammons (2005) examined the solubility of rare earth element (REE) phosphates, such as monazite and xenotime, in various solutions. These phosphates are significant in ore minerals, radioactive waste, and isotopic dating, showcasing their geochemical importance (Çetiner, Wood, & Gammons, 2005).

Environmental Technology : Kumari et al. (2020) focused on phosphorus recovery from synthetic distillery wastewater, exploring the influence of phenol on phosphate removal efficiency. Their study indicates the environmental applications of phosphates in wastewater remediation (Kumari, Jose, Tyagi, & Jagadevan, 2020).

Material Science : Hsiue et al. (2001) developed novel phosphorus-containing phenolic resins for flame-retardancy applications, highlighting the application of phosphates in creating fire-resistant materials (Hsiue, Shiao, Wei, Kuo, & Sha, 2001).

Biochemistry : Smolders et al. (1994) presented a model for the anaerobic metabolism of the biological phosphorus removal process. This study is crucial for understanding the biochemical pathways involving phosphates in microorganisms (Smolders, van der Meij, van Loosdrecht, & Heijnen, 1994).

Organic Chemistry and Polymer Science : Dar, Mallick, and Murugavel (2015) discussed synthetic strategies for further-functionalized monoaryl phosphate primary building units, indicating the role of phosphates in organic synthesis and polymer development (Dar, Mallick, & Murugavel, 2015).

Chemical Engineering : Liu et al. (2010) explored the kinetics of phosphate ester decomposition in methanol, providing insights into the catalytic effects and chemical reactions involving phosphates (Liu, Neverov, Maxwell, & Brown, 2010).

Soil Science and Agriculture : Tamburini et al. (2010) developed a method for the analysis of δ18O of inorganic phosphate extracted from soils, demonstrating the importance of phosphates in soil science and agricultural research (Tamburini, Bernasconi, Angert, Weiner, & Frossard, 2010).

Propiedades

IUPAC Name |

tris(2,4-dibromophenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Br6O4P/c19-10-1-4-16(13(22)7-10)26-29(25,27-17-5-2-11(20)8-14(17)23)28-18-6-3-12(21)9-15(18)24/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEDYCTUPMFWEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OP(=O)(OC2=C(C=C(C=C2)Br)Br)OC3=C(C=C(C=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Br6O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50950561 | |

| Record name | Tris(2,4-dibromophenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

799.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenol, 2,4-dibromo-, phosphate (3:1) | |

CAS RN |

2788-11-6 | |

| Record name | Phenol, 2,4-dibromo-, phosphate (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002788116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2,4-dibromophenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-hydroxy-2-{[3-(trifluoromethyl)pyridin-2-yl]thio}ethanimidamide](/img/structure/B1597926.png)